

Commercial Suppliers of Selexipag-d7 for Research: A Technical Guide

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Compound of Interest		
Compound Name:	Selexipag-d7	
Cat. No.:	B15145308	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of **Selexipag-d7**, a deuterated analog of the selective prostacyclin (IP) receptor agonist, Selexipag. This document is intended for research, scientific, and drug development professionals who require high-quality, reliable sources of this stable isotope-labeled internal standard for their studies. We present a comparative analysis of suppliers, delve into the compound's mechanism of action with a detailed signaling pathway, and provide a representative experimental workflow for its application in bioanalytical methods.

Introduction to Selexipag and its Deuterated Analog

Selexipag is an orally available, non-prostanoid prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. It functions by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation[2]. Selexipag is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is significantly more potent than the parent compound[3][4].

In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are crucial for achieving high precision and accuracy[5][6]. **Selexipag-d7**, where seven hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for the quantification of Selexipag and its metabolites. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation,



chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability[7][8].

Commercial Supplier Data

The following table summarizes key quantitative data for commercial suppliers of **Selexipag-d7**, facilitating an informed selection for research needs. Prices and availability are subject to change and should be confirmed with the respective suppliers.

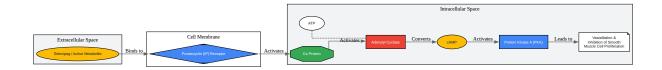


Supplier	Product Number	CAS Number	Molecular Formula	Purity	Pack Size(s)	Price (USD)
MedChem Express	HY- 14870S1	1265295- 21-3	C26H25D7N 4O4S	98.44%	1 mg	\$420
5 mg	Quote	_				
10 mg	Quote	_				
Sussex Research	SI190022	1265295- 21-3	C26H25D7N 4O4S	>95% (HPLC)	1 mg	Quote
Isotopic Enrichment : >95%	5 mg	\$950				
BDG Synthesis	475086- 01-2 (unlabeled)	C26H25D7N 4O4S	>98% (HPLC)	10 mg	\$1,180	_
25 mg	\$1,950					
Immunoma rt	HY- 14870S1	1265295- 21-3	C26H25D7N 4O4S	98.44%	1 mg	\$690
BioCat GmbH	TMIH- 0520-1mg- TM	475086- 01-2 (unlabeled)	Not Specified	Not Specified	1 mg, 5 mg	Inquire
Clinivex	475086- 01-2 (unlabeled)	Not Specified	Isotopic Enrichment : 99 atom % D	Not Specified	Inquire	
Acanthus Research	ACB- 161114- 0008	N/A	C26H25D7N 4O4S	Not Specified	Not Specified	Contact for pricing

Selexipag Signaling Pathway



Selexipag and its active metabolite exert their therapeutic effects by selectively targeting the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR)[2][4]. Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibits smooth muscle cell proliferation, key mechanisms in alleviating the pathophysiology of PAH[9][10]. The signaling pathway is depicted below.



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Selexipag (IP) Receptor Signaling Pathway

Upon binding of Selexipag or its active metabolite, the IP receptor couples to the Gs alpha subunit of its associated G-protein complex[11]. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[12] [13]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately mediates the desired physiological responses of vasodilation and inhibition of vascular smooth muscle cell proliferation[9][11].

Experimental Protocols and Workflow

Selexipag-d7 is primarily used as an internal standard in LC-MS/MS methods for the quantitative analysis of Selexipag and its metabolites in biological matrices such as plasma or serum. Below is a detailed, representative experimental protocol and workflow.

Sample Preparation: Protein Precipitation



Protein precipitation is a common, straightforward, and effective method for removing proteins

- from plasma or serum samples prior to LC-MS/MS analysis[14][15].
- Materials:
 - Blank plasma/serum, calibration standards, quality control samples, and study samples.
 - Selexipag-d7 internal standard stock solution.
 - Acetonitrile (LC-MS grade) containing the internal standard.

• Objective: To remove interfering proteins from the biological matrix.

- Microcentrifuge tubes.
- Vortex mixer.
- Centrifuge.
- Methodology:
 - To a 50 μL aliquot of each sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 200 µL of acetonitrile containing the **Selexipag-d7** internal standard at a fixed concentration[16].
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean autosampler vial or well of a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

- Objective: To chromatographically separate and quantify Selexipag and Selexipag-d7.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass



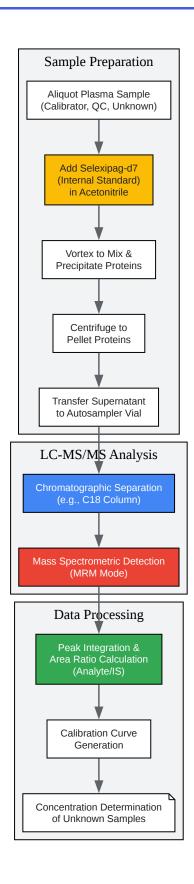
spectrometer.

- Typical LC Conditions:
 - Column: A C18 reversed-phase column is commonly used for small molecule analysis.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 both containing a small amount of an additive like formic acid to improve ionization.
 - Flow Rate: Dependent on the column dimensions.
 - Injection Volume: Typically 1-5 μL of the prepared sample supernatant.
- Typical MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Selexipag and Selexipag-d7 are monitored. The transitions for Selexipag-d7 will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling.
 - Data Analysis: The peak area ratio of the analyte (Selexipag) to the internal standard
 (Selexipag-d7) is calculated for each sample. A calibration curve is constructed by plotting
 the peak area ratios of the calibration standards against their known concentrations. The
 concentrations of the unknown samples are then determined from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.





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Bioanalytical Workflow using a Deuterated Internal Standard



Conclusion

The selection of a reliable commercial supplier for **Selexipag-d7** is a critical first step in developing robust and accurate bioanalytical methods for pharmacokinetic and metabolic research. This guide provides a comparative overview of available suppliers and the necessary technical information to effectively utilize this stable isotope-labeled internal standard. By understanding the underlying signaling pathway and employing a validated experimental workflow, researchers can confidently quantify Selexipag in their studies, contributing to the advancement of drug development and scientific knowledge.

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